6beta-Oxymorphol
Overview
Description
6.beta.-Oxymorphol is a semi-synthetic opioid compound derived from oxymorphone. It is a metabolite of oxymorphone and is known for its potent analgesic properties. The compound consists of a mixture of 4,5α-Epoxy-17-methylmorphinan-3,6β,14-triol and 4,5α-Epoxy-17-methylmorphinan-3,6α,14-triol (hydromorphinol) . It is produced by the human body as an active metabolite of oxymorphone and can also be synthesized industrially .
Mechanism of Action
Target of Action
6beta-Oxymorphol, also known as beta-Oxymorphol, is a semi-synthetic opioid that predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The opioid mu-receptor is primarily responsible for mediating the effects of opioids like this compound, including analgesia and other central nervous system effects .
Mode of Action
This compound exerts its effects by binding to the opioid mu-receptor, leading to a series of intracellular events. This interaction results in decreased perception of pain, increased pain tolerance, and increased feelings of euphoria .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are complex and involve several steps. The compound is metabolized in the liver by enzymes such as CYP2D6 and CYP3A . The metabolites produced, including noroxycodone, oxycodone, and oxymorphone, also have biological activity . The conversion of oxymorphone to this compound is one of the key steps in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, primarily by the CYP2D6 and CYP3A enzymes . The metabolites are then excreted in the urine . The bioavailability of this compound can be influenced by factors such as the route of administration and the presence of food in the stomach .
Result of Action
The primary result of this compound’s action is potent analgesia, or pain relief . This is achieved through its interaction with the opioid mu-receptor, which leads to decreased perception of pain and increased pain tolerance . Other effects can include euphoria and feelings of relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and effectiveness. Drugs that inhibit CYP2D6 or CYP3A enzymes can potentially increase the levels of this compound, thereby enhancing its effects . On the other hand, drugs that induce these enzymes can decrease its levels, reducing its effectiveness . Additionally, individual genetic variations in the CYP2D6 and CYP3A enzymes can also influence the metabolism and response to this compound .
Preparation Methods
The preparation of 6.beta.-Oxymorphol involves the stereoselective reduction of a 6-keto morphinan to a 6-hydroxy morphinan. This process typically includes the following steps :
Reduction of 6-keto morphinan: The 6-keto morphinan is reduced using a reducing agent in an alkaline solution of formamidine sulfinic acid. This reaction is carried out in a large volume of the alkaline solution to ensure the conversion of the 6-keto group to the 6-hydroxy group.
Isolation of 6.beta.-Oxymorphol: The reaction mixture is then processed to isolate the desired 6.beta.-Oxymorphol compound. This involves separating the product from unconverted starting material and other by-products.
Industrial production methods focus on optimizing yield, purity, and scalability. The process involves hydrogenating an aqueous solution of 14-hydroxymorphinone in the presence of a hydrogenation catalyst and hydrogen gas at temperatures greater than 40°C .
Chemical Reactions Analysis
6.beta.-Oxymorphol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxymorphone.
Reduction: It can be reduced to form other morphinan derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include formamidine sulfinic acid for reduction and hydrogenation catalysts for industrial synthesis . The major products formed from these reactions include oxymorphone and other morphinan derivatives .
Scientific Research Applications
6.beta.-Oxymorphol has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of opioid compounds.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: 6.beta.-Oxymorphol is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new semi-synthetic analgesics and cough suppressants.
Comparison with Similar Compounds
6.beta.-Oxymorphol is similar to other morphinan derivatives such as:
Oxymorphone: The parent compound from which 6.beta.-Oxymorphol is derived.
Hydromorphinol: Another morphinan derivative with similar analgesic properties.
Noroxymorphone: A metabolite of oxymorphone with distinct pharmacological properties.
The uniqueness of 6.beta.-Oxymorphol lies in its specific stereochemistry and its potent analgesic effects, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLHGPVOULICI-LQPBRMSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317903 | |
Record name | beta-Oxymorphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54934-75-7 | |
Record name | β-Oxymorphol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Oxymorphol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Oxymorphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-OXYMORPHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?
A1: this compound is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that this compound was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of this compound to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.
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